molecular formula C42H64O15 B1245854 Gitaloxin CAS No. 3261-53-8

Gitaloxin

Cat. No. B1245854
CAS RN: 3261-53-8
M. Wt: 808.9 g/mol
InChI Key: GZZJHPZDXZCDDA-MBJUQXSJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gitaloxin is a cardenolide glycoside that is gitoxin in which the 16beta-hydroxy group has been formylated. It has a role as a metabolite. It derives from a gitoxin.

Scientific Research Applications

Cardiac Glycoside Research

Gitaloxin, as a cardiac glycoside, has been a subject of study for its potential therapeutic applications, especially in cardiac care. It has been compared with other digitalis glycosides like digoxin and digitoxin for its efficacy and safety in treating various cardiac conditions. For instance, Batterman et al. (1951) and Batterman et al. (1952) investigated gitalin, a derivative of gitaloxin, for treating congestive heart failure, demonstrating its potential therapeutic benefits and unique pharmacological properties (Batterman, Degraff, Gutner, Rose, & Lhowe, 1951); (Batterman, Degraff, & Rose, 1952).

High Altitude Prophylaxis

Research by Fischer (1941) highlighted gitalin's efficacy in protecting against severe acute anoxemia caused by high altitudes. This prophylactic effect underscores gitaloxin's potential in environments or situations where oxygen levels are significantly reduced (Fischer, 1941).

Pharmacological Studies

Studies on the pharmacological effects of gitaloxin include its interaction with Na, K-ATPase, a crucial enzyme in cardiac function. Pover and Godfraind (1982) explored the inhibitory effects of gitaloxin and its derivatives on this enzyme, providing insights into its potential mechanism of action and toxicity (Pover & Godfraind, 1982).

Clinical Efficacy in Specific Populations

Gitalin, closely related to gitaloxin, was studied by Harris and Del Giacco (1956) for its effectiveness in treating congestive heart failure in elderly patients. Their research indicated that gitalin was generally well-tolerated and effective in this demographic (Harris & Del Giacco, 1956).

Comparative Studies with Other Glycosides

Gitaloxin has been compared to other cardiac glycosides to evaluate its therapeutic and toxic indexes. Bryfogle et al. (1957) conducted such a study, providing valuable comparative data on the therapeutic-toxic ratios of gitaloxin and other digitalis preparations (Bryfogle, Santilli, Saltzman, & Bellet, 1957).

properties

CAS RN

3261-53-8

Product Name

Gitaloxin

Molecular Formula

C42H64O15

Molecular Weight

808.9 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42+/m1/s1

InChI Key

GZZJHPZDXZCDDA-MBJUQXSJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

Other CAS RN

3261-53-8

synonyms

16-formylgitoxin
gitaloxin
gitaloxin, (3beta,5beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gitaloxin
Reactant of Route 2
Gitaloxin
Reactant of Route 3
Gitaloxin
Reactant of Route 4
Gitaloxin
Reactant of Route 5
Gitaloxin
Reactant of Route 6
Gitaloxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.